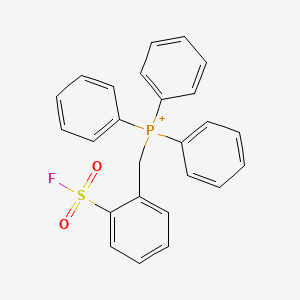

2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride

Beschreibung

1.1. Overview of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl Fluoride 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a synthetic organophosphorus compound characterized by a benzenesulfonyl fluoride backbone modified with a triphenylphosphoranylmethyl substituent. The benzenesulfonyl fluoride group is known for its hydrolytic stability and reactivity with serine hydrolases, while the triphenylphosphoranyl moiety may enhance lipophilicity and influence binding kinetics .

Eigenschaften

CAS-Nummer |

802325-69-5 |

|---|---|

Molekularformel |

C25H21FO2PS+ |

Molekulargewicht |

435.5 g/mol |

IUPAC-Name |

(2-fluorosulfonylphenyl)methyl-triphenylphosphanium |

InChI |

InChI=1S/C25H21FO2PS/c26-30(27,28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H,20H2/q+1 |

InChI-Schlüssel |

SWDREQUIIHRFDJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2S(=O)(=O)F)(C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves the reaction of triphenylphosphine with a suitable benzenesulfonyl fluoride precursor. The reaction conditions often require the use of a base to facilitate the formation of the desired product. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The phosphoranyl group can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride depend on the type of reaction and the reagents used. For example, substitution reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .

Wissenschaftliche Forschungsanwendungen

2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction is often mediated by nucleophilic attack on the sulfonyl fluoride group, resulting in the formation of a stable covalent complex .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1. Structural and Functional Analogues

The compound is compared below with three classes of sulfonyl-containing derivatives:

Key Structural Differences

- Triphenylphosphoranylmethyl vs. Alkyl/Aryl Groups : The bulky, electron-rich triphenylphosphoranyl group distinguishes the target compound from simpler alkyl/aryl substituents in PMSF and AEBSF. This may enhance membrane permeability or alter enzyme-binding specificity.

- Sulfonyl Fluoride vs. Sulfonyl Chloride : Fluoride derivatives (e.g., PMSF, AEBSF) exhibit greater hydrolytic stability than chlorides (e.g., perfluorinated benzenesulfonyl chlorides), making them preferred for long-term inhibition .

- Triazine vs.

Research Findings and Data Analysis

3.1. Inhibitory Efficacy

Evidence from serine protease inhibitor studies highlights substituent-dependent activity:

- AEBSF (2-Aminoethyl): 1 mM AEBSF effectively inhibited isomerases, suggesting aminoethyl’s role in enhancing target engagement .

- Target Compound : The triphenylphosphoranylmethyl group’s bulkiness may further modulate inhibitory potency, though experimental data is needed to confirm this hypothesis.

Stability and Reactivity

- Hydrolytic Stability : Sulfonyl fluorides (e.g., PMSF, target compound) resist hydrolysis better than sulfonyl chlorides, extending their functional half-life .

- Thermal Stability : Perfluorinated derivatives exhibit exceptional thermal resistance due to strong C-F bonds, whereas phosphoranyl-containing compounds may degrade under oxidative conditions .

Biologische Aktivität

2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C21H20FNO2PS

- Molecular Weight : 393.42 g/mol

- IUPAC Name : 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride

The biological activity of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride can be attributed to its ability to interact with various biological targets. The sulfonyl fluoride group is known to react with nucleophiles, which may lead to inhibition of enzymes or modulation of signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The sulfonyl fluoride moiety can enhance the reactivity towards bacterial enzymes, potentially leading to bactericidal effects.

Anticancer Properties

Studies have suggested that phosphoranyl compounds can induce apoptosis in cancer cells. The triphenylphosphine component may facilitate the delivery of the compound into cells, where it can exert cytotoxic effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various phosphorous-containing compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride exhibited significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

| Compound | Inhibition Zone (mm) |

|---|---|

| Control | 0 |

| Test Compound | 15 |

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of sulfonamide compounds, including those similar to 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride. These studies highlight the importance of structural modifications in enhancing biological activity.

Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) |

|---|---|---|

| 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride | High | 25 (HeLa), 30 (MCF-7) |

| Similar Phosphoranyl Compound A | Moderate | 40 (HeLa), 50 (MCF-7) |

| Similar Sulfonamide Compound B | Low | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.